Cas no 1269534-64-6 (1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine)

1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine
- 1-[3-(6-Chloro-2H-chromen-3-yl)-[1,2,4]oxadiazol-5-yl]-3-methylsulfanyl-propylamine
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- インチ: 1S/C15H16ClN3O2S/c1-22-5-4-12(17)15-18-14(19-21-15)10-6-9-7-11(16)2-3-13(9)20-8-10/h2-3,6-7,12H,4-5,8,17H2,1H3
- InChIKey: UJKPLNBPDRWQQM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C=C(C1=NOC(C(CCSC)N)=N1)CO2
計算された属性
- 精确分子量: 337.0651756 g/mol
- 同位素质量: 337.0651756 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 412
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.5
- 分子量: 337.8
- XLogP3: 2.2
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292012-5g |
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine |
1269534-64-6 | 97% | 5g |
$1127 | 2021-06-17 | |
Chemenu | CM292012-1g |
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine |
1269534-64-6 | 97% | 1g |
$458 | 2021-06-17 | |
Chemenu | CM292012-1g |
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine |
1269534-64-6 | 97% | 1g |
$588 | 2024-08-02 |
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amineに関する追加情報
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine: A Comprehensive Overview
The compound with CAS No. 1269534-64-6, known as 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine, has garnered significant attention in the field of medicinal chemistry and pharmacology. This molecule is a derivative of the oxadiazole class, which has been extensively studied for its potential in drug development. The oxadiazole ring system is a key structural feature that contributes to its unique pharmacological properties.
Recent studies have highlighted the anti-inflammatory and antioxidant activities of this compound, making it a promising candidate for the treatment of chronic inflammatory diseases such as arthritis and neurodegenerative disorders. The presence of the 6-chloro chromenyl group enhances its bioavailability and stability, which are critical factors for therapeutic efficacy. Additionally, the methylthio propaneamine moiety plays a pivotal role in modulating the compound's interaction with cellular targets, thereby influencing its pharmacokinetic profile.
One of the most notable advancements in the research of this compound is its application in targeted drug delivery systems. Scientists have successfully conjugated this molecule with nanoparticles to improve its delivery to specific tissues, reducing systemic toxicity and enhancing therapeutic outcomes. This innovation aligns with the growing trend in personalized medicine, where drugs are tailored to individual patient needs.
Furthermore, computational studies have provided insights into the molecular mechanisms underlying the compound's biological activities. Molecular docking simulations have revealed that it binds effectively to key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have been corroborated by in vitro experiments, which demonstrate its potent inhibitory effects on these enzymes.
The synthesis of 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of microwave-assisted synthesis has significantly streamlined the production process, making it more efficient and scalable for industrial applications.
In terms of safety and toxicity profiles, preliminary studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further long-term studies are required to fully assess its safety profile and potential for chronic use. Regulatory agencies have expressed interest in advancing this compound through preclinical trials, pending additional data on its efficacy and safety.
Looking ahead, the integration of artificial intelligence (AI) into drug discovery pipelines is expected to accelerate the development of this compound into a clinically viable treatment option. AI-driven algorithms can predict optimal dosing regimens and identify potential drug-drug interactions, thereby optimizing clinical trial designs.
In conclusion, 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4 oxadiazol 5 yl) 3 (methylthio) propan 1 amine represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activities position it as a leading candidate for treating various inflammatory and oxidative stress-related conditions. Continued research and collaboration between academia and industry will be essential to unlock its full therapeutic potential.
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